2,3-Dichlorothiophenol

CYP2E1 Inhibition Toxicology Drug Metabolism

Researchers sourcing the 2,3-isomer face the critical challenge of isomeric purity, as substitution pattern directly dictates synthetic utility and biological activity. Substituting 2,3-DCP with a cheaper mixed isomer batch leads to failed syntheses and irreproducible data. Our high-purity 2,3-Dichlorothiophenol solves this problem: · Isomeric Fidelity: Ensures successful execution of the validated route to 6,7-dichlorodibenzo[b,f]thiepin derivatives. · Biochemical Utility: Consistent TrxR inhibition with time-dependent IC50 values (11.2 µM at 30 min, 6.7 µM at 60 min). · Supply Assurance: Strict batch-specific QC with catalog-specified purity, shipped under inert gas to maintain integrity.

Molecular Formula C6H4Cl2S
Molecular Weight 179.07 g/mol
CAS No. 17231-95-7
Cat. No. B100473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorothiophenol
CAS17231-95-7
Molecular FormulaC6H4Cl2S
Molecular Weight179.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)S
InChIInChI=1S/C6H4Cl2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
InChIKeyQGRKONUHHGBHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorothiophenol: Physicochemical Baseline


2,3-Dichlorothiophenol (2,3-DCP), a dichlorinated aromatic thiol with the molecular formula C₆H₄Cl₂S, is a solid at ambient temperature, typically appearing as a white to light yellow crystalline powder [1]. Its procurement-relevant physicochemical properties include a melting point range of 54.4–60.1 °C and a boiling point of 96–98 °C at 0.5 mmHg [2]. The compound is characterized by its distinctive, unpleasant thiol odor . As a versatile organosulfur intermediate, it is widely utilized in organic synthesis, serving as a building block for pharmaceuticals, agrochemicals, and functional materials .

1 Isomer-specific organosulfur intermediate for heterocycle synthesis
2 Supports structure-activity relationship (SAR) and crystallographic studies
3 Enables enzyme inhibition and antimicrobial screening workflows

Isomer Specificity of 2,3-Dichlorothiophenol


While all dichlorothiophenols share a common core structure, their chemical and biological behaviors are not equivalent and are highly dependent on the specific substitution pattern of the chlorine atoms. The 2,3-isomer possesses a unique ortho,meta-arrangement of electron-withdrawing groups that directly influences its reactivity in nucleophilic substitution reactions, its redox potential, and its interaction with biological targets [1]. This is starkly illustrated by comparative studies, such as those on cytochrome P450 inhibition, where the 3,4- and 3,5-dichlorothiophenol isomers demonstrate potent inhibitory activity (IC₅₀ ~5 µM), while the 2,3-isomer is notably less active [2]. Therefore, substituting one isomer for another without rigorous validation can lead to failed syntheses or erroneous biological data, making isomer-specific sourcing a critical parameter for experimental reproducibility and scientific integrity.

Target Compound

2,3-Dichlorothiophenol (ortho,meta-substitution)

Potential Substitute

3,4- or 3,5-Dichlorothiophenol isomers

Isomer substitution may shift CYP2E1 inhibition profile and synthetic reactivity; literature reports distinct biological activity linked to chlorine position. Direct interchange without validation may compromise experimental reproducibility.

2,3-Dichlorothiophenol: Differentiation from Analogs


CYP2E1 Inhibition: Lower Activity vs. 3,4- and 3,5-Isomers

In a head-to-head comparison study of halogenated phenyl derivatives, 3,4-dichlorothiophenol and 3,5-dichlorothiophenol were found to be potent inhibitors of human cytochrome P450 2E1, with IC₅₀ values of 5.3 µM and 5.2 µM, respectively [1]. The study noted that while other dichlorothiophenols were evaluated, the 2,3-isomer was not among the most potent, implying a significantly higher IC₅₀ (lower inhibitory activity) for the 2,3-substitution pattern [1]. This demonstrates that the 2,3-isomer is a poor choice for applications requiring potent CYP2E1 inhibition compared to its 3,4- and 3,5- counterparts.

CYP2E1 Inhibition
Head-to-head
2,3-isomer: lower activity than 3,4- and 3,5-isomers (IC₅₀ ~5.2–5.3 µM for comparators)
Isomer-dependent CYP2E1 inhibition context; 2,3-substitution pattern may not replicate potent inhibition
Recombinant human CYP2E1, quinoline hydroxylation assay
CYP2E1 Inhibition Toxicology Drug Metabolism

Antibacterial Activity Against S. aureus, E. coli, and P. aeruginosa

The antimicrobial activity of 2,3-dichlorothiophenol has been quantified against several bacterial strains, providing a baseline for its use as a potential antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values are 50 µg/mL against Staphylococcus aureus, 100 µg/mL against Escherichia coli, and 75 µg/mL against Pseudomonas aeruginosa . While not directly compared to other isomers in this dataset, these values place 2,3-DCP in a moderate range of antimicrobial efficacy when benchmarked against established antibiotics like vancomycin (MIC=25 µg/mL for S. aureus) and gentamicin (MIC=32 µg/mL for E. coli).

Antibacterial MIC
Data to verify
S. aureus: 50 µg/mL; E. coli: 100 µg/mL; P. aeruginosa: 75 µg/mL
Supports antimicrobial screening context; moderate activity vs. reference antibiotics
In vitro broth microdilution; comparator values from literature
Antimicrobial MIC Antibiotic Resistance

Time-Dependent Thioredoxin Reductase Inhibition

2,3-Dichlorothiophenol has been evaluated for its ability to inhibit rat liver thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation and antioxidant defense. The compound exhibits a time-dependent inhibition profile, with an IC₅₀ of 11.2 µM after a 30-minute incubation, which improves to 6.7 µM after 60 minutes [1]. This activity is a specific, quantifiable biochemical property that distinguishes it from other thiophenol derivatives that may lack this target engagement.

TrxR Inhibition
Reported
IC₅₀ 11.2 µM (30 min) → 6.7 µM (60 min)
Time-dependent thioredoxin reductase inhibition; supports TrxR pathway study context
Recombinant rat liver TrxR, DTNB reduction assay
Thioredoxin Reductase Enzyme Inhibition Cancer Research

Key Intermediate for Neuroleptic Agent Synthesis

A published synthetic route demonstrates the specific utility of 2,3-dichlorothiophenol in constructing complex heterocyclic systems. The reaction of 2,3-dichlorothiophenol with 2-iodobenzoic acid yields 2-(2,3-dichlorophenylthio)benzoic acid, a crucial intermediate that is subsequently transformed in four steps to a homological acid and then cyclized to form 6,7-dichlorodibenzo[b,f]thiepin-10(11H)-one [1]. This intermediate is a direct precursor to neuroleptic agents exhibiting central depressant and cataleptic activity [1]. This specific reactivity, driven by the ortho,meta-dichloro substitution pattern, highlights a defined, published application that may not be efficiently replicated with other isomers.

Synthetic Route
Supporting evidence
Published 4-step conversion to 6,7-dichlorodibenzo[b,f]thiepin-10(11H)-one
Reported synthetic utility for dibenzothiepin scaffold; isomer-specific reactivity documented
Reaction with 2-iodobenzoic acid followed by cyclization
Organic Synthesis Pharmaceutical Intermediates Neuroleptic Agents

Crystal Structure of a 2,3-Dichlorophenyl Derivative

The solid-state structure of a compound containing the 2,3-dichlorophenyl moiety has been definitively established using single-crystal X-ray diffraction, providing unambiguous proof of its stereogeometry and absolute configuration [1]. The crystal was determined to be monoclinic, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to an R-factor of 0.053 for 2043 observed reflections [1]. This high level of structural precision is essential for structure-based drug design and materials science applications where molecular conformation dictates function.

Crystal Structure
Supporting evidence
Monoclinic, C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, R=0.053
High-resolution structural data supports computational modeling and SAR studies
Single crystal X-ray diffraction of 2,3-dichlorophenyl derivative
Crystallography Structural Biology Absolute Configuration

2,3-Dichlorothiophenol: Key Applications


Synthesis of Dibenzothiepin-Derived Neuroleptic Agents

Procurement of 2,3-dichlorothiophenol is specifically warranted for projects aiming to synthesize 6,7-dichlorodibenzo[b,f]thiepin derivatives, a class of compounds with demonstrated neuroleptic activity [1]. The published synthetic route using this isomer is a validated method for accessing this complex heterocyclic core, making 2,3-DCP the preferred starting material over other isomers which lack this demonstrated synthetic utility [1].

Development of Antimicrobial Agents Against Multidrug-Resistant Bacteria

Given its quantifiable MIC values against S. aureus (50 µg/mL), E. coli (100 µg/mL), and P. aeruginosa (75 µg/mL), 2,3-dichlorothiophenol serves as a viable scaffold for developing new antimicrobial agents . Its activity against these clinically relevant pathogens, while moderate, may be enhanced through medicinal chemistry optimization, offering a potential alternative to combat antibiotic resistance .

Chemical Probe for Investigating Thioredoxin Reductase (TrxR) Activity

For biochemical studies focused on the thioredoxin system, 2,3-dichlorothiophenol can be utilized as a chemical probe to inhibit TrxR [2]. Its time-dependent IC₅₀ values (11.2 µM at 30 min, 6.7 µM at 60 min) provide a clear dose-response and temporal framework for experiments designed to elucidate TrxR's role in cellular processes such as redox homeostasis and cancer cell survival [2].

Crystallographic and Computational Studies of 2,3-Dichlorophenyl Interactions

The availability of high-resolution crystallographic data for a 2,3-dichlorophenyl-containing compound [3] supports its use in structural biology and computational chemistry. Researchers can employ these precise molecular coordinates for docking simulations, conformational analysis, and to guide the rational design of new ligands and materials incorporating the 2,3-dichlorophenyl pharmacophore [3].

Application
Selection Property
Validation Focus
Dibenzothiepin scaffold synthesis
Published isomer-specific synthetic route
Reaction efficiency and intermediate identity confirmation
Antimicrobial screening studies
MIC endpoint profile against S. aureus, E. coli, P. aeruginosa
Strain-panel susceptibility and resistance mechanism review
Thioredoxin reductase pathway research
Time-dependent inhibitory potency
Redox homeostasis and cell survival endpoint interpretation
Crystallographic and computational modeling
High-resolution crystal coordinates of 2,3-dichlorophenyl fragment
Docking simulations and conformational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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